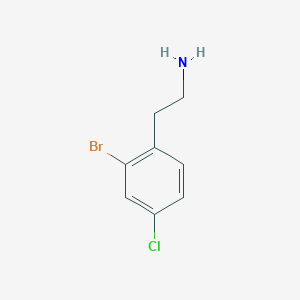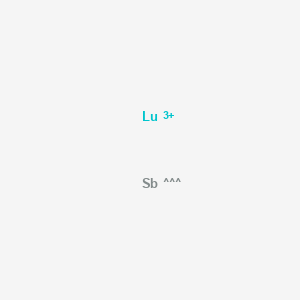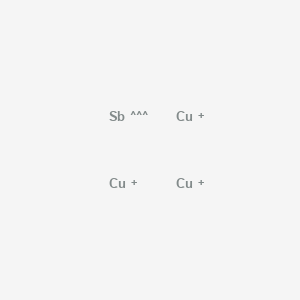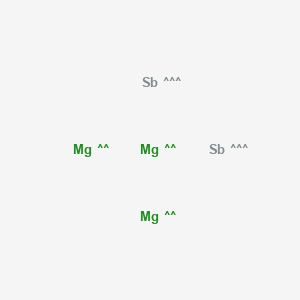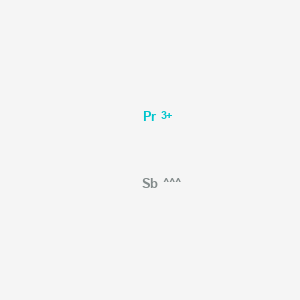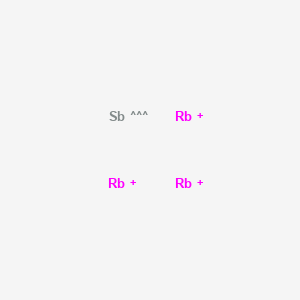
Rubidium antimonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium antimonide is an intermetallic compound composed of rubidium and antimony. It is known for its unique properties and applications in various scientific fields. This compound is of particular interest due to its photoelectric properties and its role in the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium antimonide can be synthesized by reacting liquid rubidium with antimony in a controlled environment. The reaction typically takes place in tantalum crucibles under an argon atmosphere to prevent oxidation. The mixture is heated to around 793 K over a period of 5 hours and then cooled to 733 K at a rate of 2 K per hour before being allowed to return to room temperature .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The use of high-purity rubidium and antimony is crucial to ensure the quality of the final product. The process is carried out in specialized equipment designed to handle the reactive nature of rubidium and the high temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Rubidium antimonide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen to form rubidium oxide and antimony oxide.
Reduction: It can be reduced using hydrogen gas to form rubidium hydride and elemental antimony.
Substitution: this compound can react with halogens to form rubidium halides and antimony halides.
Major Products Formed
The major products formed from these reactions include rubidium oxide, antimony oxide, rubidium hydride, and various rubidium and antimony halides .
Scientific Research Applications
Rubidium antimonide has several scientific research applications:
Photoelectric Devices: Due to its photoelectric properties, this compound is used in the development of photocathodes for electron beam sources in particle accelerators.
Biomedical Applications: Rubidium-doped materials are being explored for use in biodegradable drug carriers and guided bone regeneration applications.
Chemical Research: It is used as a precursor in the synthesis of other complex compounds and materials.
Mechanism of Action
Rubidium antimonide exerts its effects primarily through its interaction with light and its ability to emit electrons when exposed to photons. This photoelectric effect is due to the compound’s unique electronic structure, which allows it to absorb light and release electrons. The molecular targets involved in this process are the electrons in the outer shells of rubidium and antimony atoms .
Comparison with Similar Compounds
Similar Compounds
- Cesium antimonide
- Potassium antimonide
- Sodium antimonide
Uniqueness
Rubidium antimonide is unique among these compounds due to its specific electronic properties and its ability to form stable intermetallic phases with antimony. This makes it particularly useful in applications requiring high photoelectric efficiency and stability .
Properties
InChI |
InChI=1S/3Rb.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLONXVKRBZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb+].[Rb+].[Rb+].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.163 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12038-62-9 |
Source


|
| Record name | Antimony, compd. with rubidium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with rubidium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with rubidium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

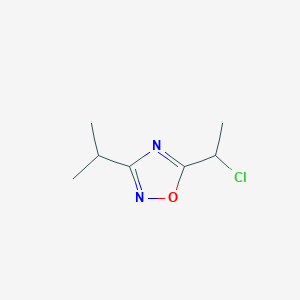
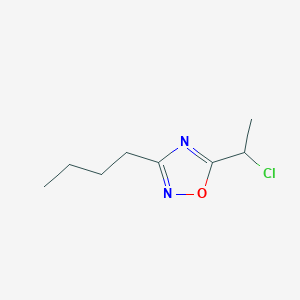
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)


